1. 7-tert-Butyl-6-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (BCTP)Compound Description: BCTP is a well-known transient receptor potential vanilloid type 1 (TRPV1) antagonist with potent analgesic effects. It acts as a polymodal inhibitor of TRPV1, effectively blocking channel activation by capsaicin, low pH, and heat []. Importantly, BCTP demonstrates a reduced potential for inducing hyperthermia compared to other TRPV1 antagonists, making it a promising candidate for chronic pain management. Relevance: BCTP shares the core pyrido[2,3-d]pyrimidin-4(1H)-one structure with 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one. The variations lie in the substituents at positions 6 and 7 of the pyrido[2,3-d]pyrimidine ring. This structural similarity suggests potential overlap in their biological targets and pharmacological activities.
2. 3-(4-Sulphonyl amino)-2-methyl thio-6-phenyl azo-5, 7-dimethyl pyrido(2,3-d)pyrimidin-4-oneCompound Description: This compound belongs to the fused pyrimidine derivatives, a class known for potent tyrosine kinase and thymidylate synthase inhibitory activity []. Synthesized from ethyl 2-amino-4,6-dimethylpyridine-3-carboxylate, benzene diazonium chloride, and benzene sulphonyl amino isothiocyanate, it exhibited promising antioxidant activity and cytotoxic effects against MCF-7, Hep G2, and Hela cancer cell lines in in vitro studies [].Relevance: This compound shares the pyrido[2,3-d]pyrimidin-4-one scaffold with 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one, suggesting they might possess similar biological targets or mechanisms of action.
3. 7-(4-Chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)- pyrido[2,3-d]pyrimidin-4(3H)-one (5a)Compound Description: Compound 5a demonstrated significant anticancer activity in vitro against HepG-2, PC-3, and HCT-116 cancer cell lines []. It displayed greater potency than the standard drug doxorubicin in these cell lines []. Additionally, 5a showed promising inhibitory activity against kinases like PDGFRβ, EGFR, and CDK4/cyclin D1 [], further highlighting its potential as an anticancer agent.Relevance: This compound shares the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold with 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one. The difference lies in the substituents at positions 2, 5 and 7 on the pyrido[2,3-d]pyrimidin-4(3H)-one ring.
4. 6-Acetyl-8-cyclopentyl-5-methyl-2-(5-(piperazin-1-yl)pyridin-2-ylamino)pyrido[2,3-day]pyrimidin-7(8H)-oneCompound Description: This compound is a selective CDK4/6 inhibitor []. While it does not directly impact Mcl-1 function, it serves as a valuable tool in studies investigating the role of CDK5 in regulating Mcl-1 and apoptosis. Relevance: Although this compound lacks the 2-mercapto substituent and the specific substitutions present in the main compound, it shares the pyrido[2,3-d]pyrimidine core structure with 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one. This structural similarity highlights the versatility of the pyrido[2,3-d]pyrimidine scaffold in medicinal chemistry.
5. N-(hydroxyadamantan-1-yl)-5-(2,4-substitutedphenyl)-2-Methyl-4-Oxo-7-(2-oxo-2H-Chromen-3-yl)pyrido[2,3-d]Pyrimidine-3(4H)carboxamide (6a-j)Compound Description: This series represents a group of Adamantane-pyrido[2,3-d]pyrimidine derivatives synthesized and characterized using techniques like FTIR, 1H-NMR, 13C NMR, and LCMS []. These compounds demonstrated promising antimicrobial activity in vitro against various clinically isolated bacterial strains []. Relevance: This series shares the core pyrido[2,3-d]pyrimidine structure with 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one. The presence of the adamantane moiety and the variations in substituents on the pyrido[2,3-d]pyrimidine ring suggest that these modifications might contribute to the observed antimicrobial activities.
6. Series of Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-onesCompound Description: These compounds were synthesized using cellulose sulfuric acid, an eco-friendly catalyst, through reactions of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-arylprop-2-en-1-ones with 7-amino-1,3-disubstituted[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones []. The structures of these compounds were confirmed by spectral data analysis, including mass spectrometry, infrared, 1H and 13C nuclear magnetic resonance, along with elemental analysis [].Relevance: These compounds are structurally related to 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one through their shared pyrido[2,3-d]pyrimidine core, highlighting the significance of this scaffold in developing new chemical entities with potential biological activities.
7. 4-Amino-5, 7-disubstituted-pyrido[2, 3-d]pyrimidin-2(1H)-onesCompound Description: Synthesized from the condensation of 2-amino-3-cyano-4, 6-disubstituted pyridines with urea, these compounds represent a series of pyrido[2,3-d]pyrimidine derivatives [].Relevance: These compounds are structurally related to 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one through the shared pyrido[2,3-d]pyrimidin-2(1H)-one core.
8. 5, 7-disubstituted-pyrido[2, 3-d]-pyrimidine-2, 4-(1H, 2H) dithionesCompound Description: Synthesized from the condensation of 2-amino-3-cyano-4, 6-disubstituted pyridines with carbon disulphide, these compounds represent a series of pyrido[2,3-d]pyrimidine derivatives [].Relevance: These compounds are structurally related to 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one through the shared pyrido[2,3-d]pyrimidine core.
9. 4-amino-5, 7-disubstituted-1-(2, 3, 5-tri-O-benzoyl-a-D-ribofuranosyl)pyrido[2, 3-d]pyrimidin-2(1H)-onesCompound Description: These compounds are ribofuranoside derivatives of pyrido[2,3-d]pyrimidine synthesized through the condensation of trimethylsilyl derivatives of 4-amino-5, 7-disubstituted-pyrido[2, 3-d]pyrimidin-2(1H)-ones with β-D-ribofuranose 1-acetate-2, 3, 5-tribenzoate in the presence of SnCl4 [].Relevance: These compounds are structurally related to 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one through the shared pyrido[2,3-d]pyrimidin-2(1H)-one core.
10. 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-3-phenyl-5-substituted-2,3-dihydro-1,3,4-thiadiazolesCompound Description: This series of 1,3,4-thiadiazole derivatives was synthesized through reactions involving hydrazonoyl halides and methyl 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazine-1-carbodithioate []. The compound 9b from this series exhibited promising antitumor activity against the human hepatocellular carcinoma cell line (HepG2), with an IC50 value of 2.94 μM []. This finding highlights the potential of these derivatives as anticancer agents, particularly against liver cancer.Relevance: While these compounds lack the pyrido[2,3-d]pyrimidine core found in 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one, they incorporate a triazole moiety. The inclusion of triazole rings is a common strategy in medicinal chemistry to enhance a molecule's biological activity and pharmacological properties.
11. 5-(4-substituted)diazenyl)-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-arylthiazolesCompound Description: This series of thiazole derivatives, incorporating a triazole moiety, was synthesized through reactions of hydrazonoyl halides with 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazine-1-carbothioamide []. Notably, compound 12a from this series displayed promising inhibitory activity against both human hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines, with IC50 values of 1.19 μM and 3.4 μM, respectively []. This dual activity makes 12a a particularly interesting candidate for further development as a potential anticancer agent.Relevance: Similar to the previous series, while these compounds lack the pyrido[2,3-d]pyrimidine core, the incorporation of a triazole ring suggests a potential for similar biological activity or pharmacological properties as 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one.
12. 3-(4-substituted)-8-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-phenyl-1-arylpyrido[2,3-d]-[1,2,4]-triazolo-[4,3-a]pyrimidin-5(1H)-onesCompound Description: This series, featuring both pyrido[2,3-d]pyrimidine and triazole moieties, was synthesized by reacting hydrazonoyl halides with 7-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-phenyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one []. Relevance: These compounds represent a hybrid structure, combining the pyrido[2,3-d]pyrimidine core of 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one with the triazole moiety found in other related compounds. This suggests that these compounds might exhibit a combination of the biological activities and pharmacological properties associated with both parent structures.
13. 2,3-dihydro-3-methyl-5-mercapto-6-methyl/ethyl-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)-one (2a, 2b)Compound Description: These thiazolo[4,5-d]pyrimidine derivatives were synthesized from ethyl 4-amino-2,3-dihydro-3-methyl-2-thio-xothiazole-5-carboxylate (1) []. In vitro antimicrobial activity tests indicated that compound 2a displayed significant inhibitory effects against Gram-positive bacteria and yeasts [].Relevance: These compounds share the pyrimidine core with 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one, highlighting the relevance of this structural motif in designing compounds with potential biological activity.
14. 4-amino-5,7-disubstituted pyrido[2,3-d]pyrimidine-2(1H)-thionesCompound Description: These compounds represent a series of pyrido[2,3-d]pyrimidine derivatives, synthesized by condensing 2-amino-3-cyano-4,6-disubstituted pyridines with thiourea [].Relevance: These compounds share the pyrido[2,3-d]pyrimidine core and the 2-thioxo substituent with 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one, suggesting potential similarities in their chemical reactivity and potential biological activities.
15. 4-amino-3,5,7-trisubstituted pyrido [2,3d]pyrimidines-2,4-(1H, 3H)-dioneCompound Description: This series of pyrido[2,3-d]pyrimidine derivatives was synthesized through the condensation reaction of 2-amino-3-cyano-4,6-disubstituted pyridines with aryl isocyanates [].Relevance: These compounds share the core pyrido[2,3-d]pyrimidine structure with 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one, further emphasizing the significance of this structural motif in medicinal chemistry.
16. 4-amino-5,7-disubstituted-1-(β-D-ribofuranosyl) pyrido[2,3-d]-2(1H)-thionesCompound Description: These compounds are nucleoside derivatives of pyrido[2,3-d]pyrimidines, synthesized by reacting the silylated derivatives of 4-amino-5,7-disubstituted pyrido[2,3-d]pyrimidine-2(1H)-thiones with β-D-ribofuranosyl-1-acetate-2,3,5-tribenzoate []. Relevance: These compounds, being ribofuranoside derivatives, share structural similarities with 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one, particularly in the pyrido[2,3-d]pyrimidine core and the 2-thioxo substituent. This suggests a potential for overlapping biological activities or targets.
17. 4-imino-3,5,7-trisubstituted-1(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)-pyrido[2,3-d]pyrimidin-2-onesCompound Description: These compounds represent another class of nucleoside derivatives of pyrido[2,3-d]pyrimidines, synthesized through a similar approach as the previous compound but using 4-amino-3,5,7-trisubstituted pyrido[2,3d]pyrimidines-2,4-(1H, 3H)-dione as the starting material [].Relevance: Similar to the previous compound, these ribofuranoside derivatives share structural elements with 7-(4-bromophenyl)-2-mercapto-1-(2-methoxyethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one, particularly the pyrido[2,3-d]pyrimidine core.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.